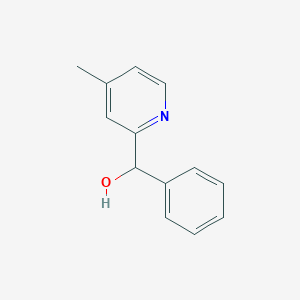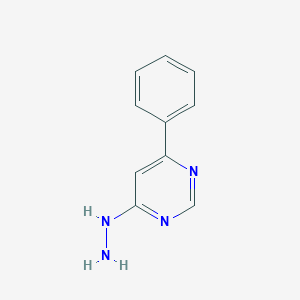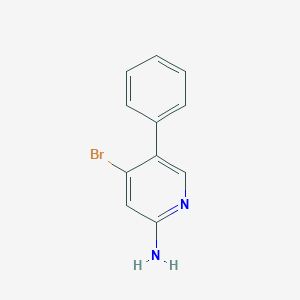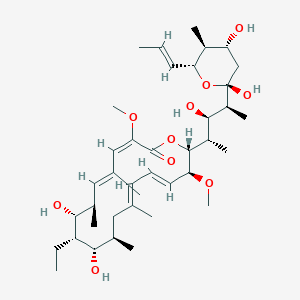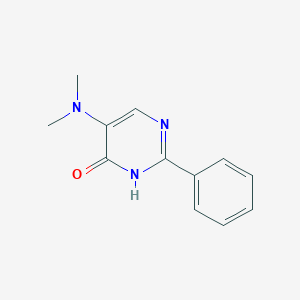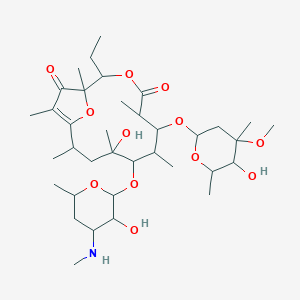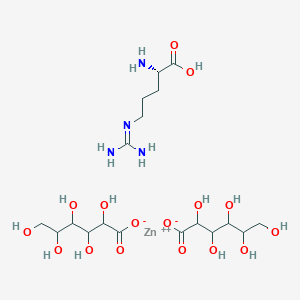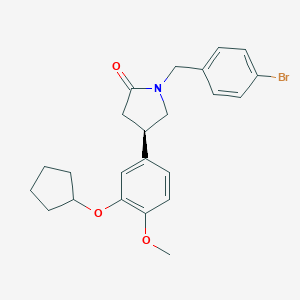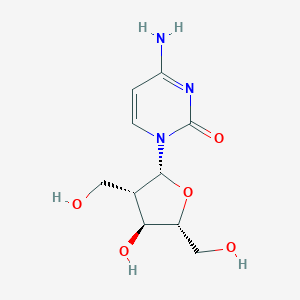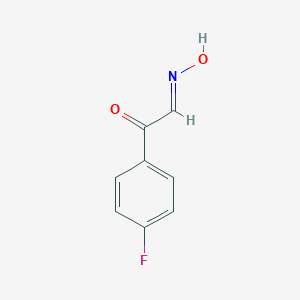
(E)-8-(3,4-Dimethylstyryl)-7-methyl-1,3-dipropylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(3,4-Dimethylstyryl)-7-methyl-1,3-dipropylxanthine, commonly known as PD 168077, is a selective antagonist of the adenosine A1 receptor. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Mecanismo De Acción
PD 168077 acts as a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Adenosine A1 receptor activation has been implicated in various physiological processes, including sleep regulation, pain perception, and cardiovascular function. PD 168077 blocks the binding of adenosine to the A1 receptor, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
PD 168077 has been shown to have various biochemical and physiological effects in different systems. In cancer cells, PD 168077 inhibits cell proliferation, induces apoptosis, and reduces angiogenesis. In neuronal cells, PD 168077 protects against oxidative stress, reduces inflammation, and improves synaptic plasticity. In cardiovascular cells, PD 168077 reduces myocardial infarction size, improves cardiac function, and attenuates ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PD 168077 has several advantages for laboratory experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the adenosine A1 receptor signaling pathway. PD 168077 is also selective for the A1 receptor, which reduces the potential for off-target effects. However, PD 168077 has some limitations. It has low solubility in water, which can limit its use in aqueous systems. PD 168077 also has poor bioavailability, which can affect its efficacy in vivo.
Direcciones Futuras
PD 168077 has shown promising results in preclinical studies, but further research is needed to determine its clinical potential. Some future directions for PD 168077 research include:
1. Investigating the potential of PD 168077 as a therapeutic agent in different types of cancer.
2. Exploring the neuroprotective effects of PD 168077 in animal models of neurodegenerative disorders.
3. Studying the potential of PD 168077 as a cardioprotective agent in animal models of cardiovascular diseases.
4. Developing more potent and selective adenosine A1 receptor antagonists based on the structure of PD 168077.
5. Investigating the pharmacokinetics and toxicity of PD 168077 in vivo to determine its clinical safety and efficacy.
In conclusion, PD 168077 is a selective antagonist of the adenosine A1 receptor with potential therapeutic applications in various diseases. Its well-established synthesis method, known mechanism of action, and selective binding to the A1 receptor make it a useful tool for scientific research. Further research is needed to determine its clinical potential and develop more potent and selective adenosine A1 receptor antagonists.
Métodos De Síntesis
PD 168077 is synthesized by the reaction of 1,3-dipropylxanthine with 3,4-dimethylphenylacetaldehyde in the presence of a base, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by chromatographic purification. This synthesis method has been well-established and is widely used in laboratories for the production of PD 168077.
Aplicaciones Científicas De Investigación
PD 168077 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, PD 168077 has been shown to inhibit the growth of tumor cells and induce apoptosis in vitro and in vivo. In neurodegenerative disorders, PD 168077 has been found to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, PD 168077 has been shown to reduce ischemia-reperfusion injury and improve cardiac function in animal models of myocardial infarction.
Propiedades
Número CAS |
151539-30-9 |
|---|---|
Nombre del producto |
(E)-8-(3,4-Dimethylstyryl)-7-methyl-1,3-dipropylxanthine |
Fórmula molecular |
C22H28N4O2 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
8-[(E)-2-(3,4-dimethylphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C22H28N4O2/c1-6-12-25-20-19(21(27)26(13-7-2)22(25)28)24(5)18(23-20)11-10-17-9-8-15(3)16(4)14-17/h8-11,14H,6-7,12-13H2,1-5H3/b11-10+ |
Clave InChI |
KMTYQFILBBQBBB-ZHACJKMWSA-N |
SMILES isomérico |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC(=C(C=C3)C)C)C |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)C)C)C |
SMILES canónico |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)C)C)C |
Sinónimos |
(E)-8-(3,4-Dimethylstyryl)-7-methyl-1,3-dipropylxanthine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



